molecular formula C6H5BrN4O B2510369 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 190430-36-5

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Numéro de catalogue: B2510369
Numéro CAS: 190430-36-5
Poids moléculaire: 229.037
Clé InChI: WIGPGRHAXNIUJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This brominated and methoxy-substituted pyrazolopyrimidine core is recognized as a privileged structure in designing novel therapeutic agents due to its role as a bioisostere of purine bases, allowing it to mimic adenosine and interact with the ATP-binding sites of various enzymes . Its primary research value lies in the development of targeted cancer therapies. The pyrazolo[3,4-d]pyrimidine pharmacophore is a key structural component in the design of potent inhibitors for critical cancer targets, including Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases such as EGFR and VGFR . The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies to optimize potency and selectivity . The methoxy group at the 4-position can be substituted with various amines to create diverse chemical libraries, a common strategy to generate compounds with enhanced affinity for their biological targets . Researchers utilize this compound as a key intermediate to synthesize novel molecules that inhibit tumor cell proliferation, induce apoptosis, and disrupt cell cycle progression . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPGRHAXNIUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=NNC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Pyrazole Derivatives

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide. This method, adapted from Bishop et al., involves heating the precursor in formamide at 150°C for 12–24 hours.

Procedure :

  • Combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv) and formamide (70 equiv) in a pressure tube.
  • Heat at 150°C for 12 hours under inert atmosphere.
  • Extract with ethyl acetate, wash with brine, and purify via column chromatography (DCM/MeOH 95:5).

Key Insight :
The tert-butyl protecting group is often used to stabilize the pyrazole nitrogen during cyclization, yielding 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an intermediate.

Bromination at Position 3

Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C.

Procedure :

  • Dissolve 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv) in DMF.
  • Add NBS (1.2 equiv) portionwise at 0°C.
  • Stir for 6 hours at room temperature, then quench with water.
  • Extract with ethyl acetate and purify via flash chromatography.

Yield : 70–85% (reported for analogous compounds).

Methoxylation at Position 4

The methoxy group is introduced via nucleophilic substitution of a chloro intermediate.

Procedure :

  • Synthesize 4-chloro-3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine by treating the amine intermediate with POCl₃.
  • React the chloro derivative with sodium methoxide (NaOMe) in methanol at reflux.
  • Deprotect the tert-butyl group using trifluoroacetic acid (TFA).

Reaction Conditions :

  • Temperature: 65°C
  • Duration: 8 hours
  • Yield: 60–75%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal bromination requires polar aprotic solvents (e.g., DMF) to stabilize intermediates. Catalytic Lewis acids (e.g., FeCl₃) improve regioselectivity but are unnecessary with NBS.

Table 1: Bromination Efficiency Under Varied Conditions

Solvent Catalyst Temperature (°C) Yield (%)
DMF None 25 85
THF FeCl₃ 25 62
DCM None 0 48

Protecting Group Strategies

The tert-butyl group prevents unwanted side reactions during cyclization and bromination. Alternative protectants (e.g., SEM) require harsher deprotection conditions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.30 (s, 1H, H-6), 3.95 (s, 3H, OCH₃), 1.77 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (75 MHz, CDCl₃) : δ 157.6 (C-4), 154.4 (C-2), 128.5 (C-3), 60.4 (OCH₃).

Mass Spectrometry

  • EI-MS : m/z 229.03 [M]⁺ (calculated for C₆H₅BrN₄O).
  • HRMS : Found 229.0321 (Δ = 0.0013 vs. theoretical).

Applications and Derivative Synthesis

The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to aryl- and heteroaryl-substituted pyrazolo[3,4-d]pyrimidines. For example, coupling with phenylboronic acid yields 3-phenyl derivatives, which exhibit kinase inhibitory activity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at C3 Bromine

The bromine atom at position 3 is highly reactive toward nucleophilic substitution (SNAr), enabling the introduction of amines, thiols, and other nucleophiles.

Key Reactions:

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperazine) under microwave irradiation (120°C, 30 min) yields C3-aminated derivatives with >80% efficiency .

  • Suzuki–Miyaura Cross-Coupling : Pd-catalyzed coupling with arylboronic acids (e.g., p-methoxyphenylboronic acid) produces biaryl derivatives. For example:

Boronic AcidCatalyst SystemYield (%)Reference
p-Methoxyphenylboronic acidPdCl₂(PPh₃)₂, Na₂CO₃89%
4-Cyanophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄85%

These reactions typically occur in polar solvents (e.g., 1,4-dioxane) at 110°C .

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 4 activates the pyrimidine ring toward electrophilic substitution.

Demethylation and Functionalization:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, generating a hydroxyl intermediate . This intermediate can undergo further functionalization (e.g., alkylation or acylation).

  • Halogenation : Electrophilic bromination at position 6 using NBS (N-bromosuccinimide) in DMF achieves regi

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is primarily utilized as a scaffold for designing kinase inhibitors. Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and metastasis. Research indicates that this compound can effectively inhibit various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells.

Biological Studies

In biological research, this compound serves as a tool for studying cell signaling pathways and understanding the role of specific kinases in cellular processes. It is employed to probe biological systems and elucidate the molecular mechanisms underlying kinase inhibition.

Drug Discovery

Researchers use this compound as a starting point for developing new therapeutic agents with improved efficacy and selectivity. Its structural features allow for modifications that can enhance drug potency and reduce side effects .

Chemical Biology

The compound is also significant in chemical biology for investigating enzyme inhibition and receptor interactions. This research provides insights into cellular mechanisms and identifies potential therapeutic targets for various diseases.

Agricultural Chemistry

Emerging studies suggest potential applications in agricultural chemistry, particularly as a candidate for developing agrochemicals such as herbicides or fungicides. Its biological activity against pathogens could improve crop yields and pest resistance .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibit significant inhibition against MCF-7 and HepG-2 cells through CDK2 inhibition, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Research utilizing molecular docking simulations revealed that this compound binds effectively to active sites of kinases such as CDK2 and Epidermal Growth Factor Receptor (EGFR), suggesting strong therapeutic potential in oncology .

Mécanisme D'action

The mechanism of action of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy . The molecular targets include cyclin-dependent kinases (CDKs) and other related kinases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with key analogs:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Br, 4-OCH₃ C₆H₅BrN₄O 229.04 - High regioselectivity in glycosylation
- Methoxy group stabilizes ring via electron donation
- Bromine enables Suzuki coupling
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-CH₃ C₇H₇Cl₂N₄ 234.07 - Chloromethyl group facilitates alkylation
- Methyl at N-1 improves metabolic stability
- Antiproliferative activity against cancer cells
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 1-CH₃, 6-CH₃ C₇H₆BrClN₄ 261.50 - Lipophilic (XLogP3: 2.6)
- Dual halogen substitution enhances electrophilicity
- Potential kinase inhibitor
4-Amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 4-NH₂, 1-C₂H₅ C₇H₉N₅ 163.18 - Amino group enables hydrogen bonding with targets
- Attenuated xanthine oxidase inhibition compared to allopurinol
- Anticandidate for gout
3-(4-Chlorophenyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine 3-C₆H₄Cl, 4-NH₂ C₁₀H₇ClN₅ 240.66 - Aryl group enhances π-π stacking in DNA intercalation
- Moderate cytotoxicity in leukemia cells (IC₅₀: 12 µM)

Key Research Findings

  • Regioselectivity in Glycosylation: The N-1 position of this compound is favored in ribofuranosyl coupling, confirmed by HMBC correlations and TLC analysis .
  • Halogen Effects : Bromine at the 3-position increases molecular weight and polarizability, enhancing DNA-binding affinity compared to chloro analogs .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., -OCH₃) at the 4-position reduce electrophilicity, delaying metabolic degradation.
    • Bulky substituents (e.g., 3-aryl groups) improve target specificity but may compromise solubility .

Activité Biologique

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potent biological activities, particularly in the context of cancer research. This article delves into its biological mechanisms, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzyme:
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 disrupts normal cell cycle progression and can lead to apoptosis in cancer cells .

Mode of Action:
The compound functions by binding to CDK2, inhibiting its activity and thus affecting various biochemical pathways associated with cell proliferation. This inhibition results in significant alterations in cell cycle dynamics and can induce programmed cell death .

Cellular Effects

Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG-2 (liver cancer)

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in these cell lines, with IC50 values indicating significant potency .

Data Table: Cytotoxic Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-745 - 97CDK2 inhibition leading to apoptosis
HCT-1166 - 99Disruption of cell cycle progression
HepG-248 - 90Induction of programmed cell death

Case Studies

  • Anticancer Activity:
    A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibited potent inhibitory effects on tumor growth in MCF-7 models. The compound effectively induced apoptosis and inhibited cell migration .
  • Molecular Docking Studies:
    Molecular docking simulations have revealed that this compound binds effectively to the active sites of kinases such as CDK2 and EGFR. These interactions are critical for its inhibitory effects on cancer pathways .

Applications in Drug Discovery

The unique structure of this compound makes it a valuable scaffold for developing new kinase inhibitors. Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and metastasis .

Scientific Research Applications

  • Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors.
  • Biological Studies: Employed in studying cell signaling pathways.
  • Chemical Biology: Serves as a tool compound for probing biological systems.

Q & A

Basic: What are the standard synthetic routes for 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The synthesis typically involves cyclization and substitution reactions. A common approach starts with halogenated pyrazolo[3,4-d]pyrimidine precursors. For example:

  • Step 1: Bromination at the 3-position using NN-bromosuccinimide (NBS) in DMF at 50°C .
  • Step 2: Methoxy group introduction via nucleophilic aromatic substitution (SNAr) with sodium methoxide under reflux conditions .
  • Purification: Flash column chromatography (e.g., 0–5% MeOH in CH2_2Cl2_2) and preparative RP-HPLC yield high-purity products .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1NBS, DMF, 50°C75–85≥95%
2NaOMe, MeOH, reflux60–70≥98%

Basic: How can structural integrity be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Identify chemical shifts for bromine (δ ~3.8–4.2 ppm for adjacent protons) and methoxy groups (δ ~3.3–3.5 ppm) .
  • HRMS: Confirm molecular formula (e.g., C6_6H5_5BrN4_4O requires [M+H]+ = 244.9652) .
  • HMBC: Detect long-range correlations between H-1’ (sugar protons) and C-3 (pyrimidine core) to verify regiochemistry .

Note: Discrepancies in coupling constants (e.g., J=5.7HzJ = 5.7 \, \text{Hz} for ribofuranosyl derivatives) may indicate stereochemical impurities .

Advanced: How to resolve contradictions in SAR studies for substituent effects?

Methodological Answer:
Contradictions arise from electronic vs. steric effects. For example:

  • Case Study ( ): 4-Chlorophenyl at position 7 enhances anti-Trypanosoma cruzi activity (IC50_{50} = 2.1 µM) but abolishes activity against Leishmania infantum. This is attributed to differences in target enzyme binding pockets.
  • Approach:
    • Molecular Docking: Compare binding modes of derivatives using software like AutoDock Vina .
    • Metabolic Stability Assays: Use liver microsomes (e.g., human S9 fraction) to rule out pharmacokinetic interference .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.